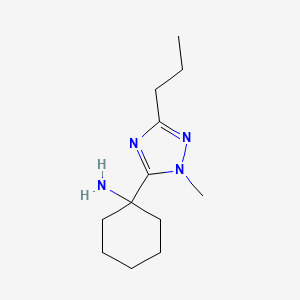
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of 1,2,4-triazoles This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
The synthesis of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation to accelerate the reaction .
Analyse Des Réactions Chimiques
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with different targets, which leads to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds also contain the 1,2,4-triazole ring and have been studied for their anticancer activity.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another compound with a similar structure, known for its biological activity.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These derivatives have been evaluated for their potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Propriétés
Formule moléculaire |
C12H22N4 |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-7-10-14-11(16(2)15-10)12(13)8-5-4-6-9-12/h3-9,13H2,1-2H3 |
Clé InChI |
DOXSMSQVYNTSPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=N1)C2(CCCCC2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















